

Spectroscopic Profile of 3-Bromo-D-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-D-phenylalanine**

Cat. No.: **B1277646**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring alters the electronic properties and steric bulk of the molecule compared to its parent amino acid, D-phenylalanine. These modifications can significantly influence molecular interactions, making it a key component in the synthesis of novel peptides and small molecule therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of **3-Bromo-D-phenylalanine** in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromo-D-phenylalanine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted data based on the analysis of its structural analogs.^[1] Detailed experimental protocols are also provided to enable researchers to acquire and interpret spectroscopic data effectively.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **3-Bromo-D-phenylalanine**. These values are based on computational models and data from similar

compounds.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Bromo-D-phenylalanine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.2	Multiplet	4H	Aromatic (C_6H_4)
~4.0	Triplet	1H	α -CH
~3.2 - 3.0	Multiplet	2H	β - CH_2

Note: The chemical shifts of the amine ($-\text{NH}_2$) and carboxylic acid ($-\text{COOH}$) protons are highly dependent on the solvent and concentration and are often broad or exchanged with deuterated solvents.

Table 2: Predicted ^{13}C NMR Data for **3-Bromo-D-phenylalanine**

Chemical Shift (ppm)	Assignment
~175	$\text{C}=\text{O}$ (acid)
~138	Aromatic C-Br
~131, 130, 129, 122	Aromatic CH
~55	α -C
~37	β -C

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Bromo-D-phenylalanine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium	Aromatic C=C stretch
~1580	Medium	N-H bend (amine)
~1240	Strong	C-O stretch
~800 - 700	Strong	Aromatic C-H bend
~600 - 500	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-D-phenylalanine**

m/z (amu)	Ion	Notes
243/245	[M+H] ⁺	Molecular ion peak with a characteristic 1:1 isotopic pattern for Br.
198/200	[M+H - COOH] ⁺	Loss of the carboxylic acid group.
155/157	[M+H - CH(NH ₂)COOH] ⁺	Loss of the amino acid side chain.

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[\[1\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-D-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[1]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.[1]
 - Reference the spectrum to the residual solvent peak or an internal standard like TMS.[1]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for the low natural abundance of ¹³C.[1]
 - Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of the solid **3-Bromo-D-phenylalanine** sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

- Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

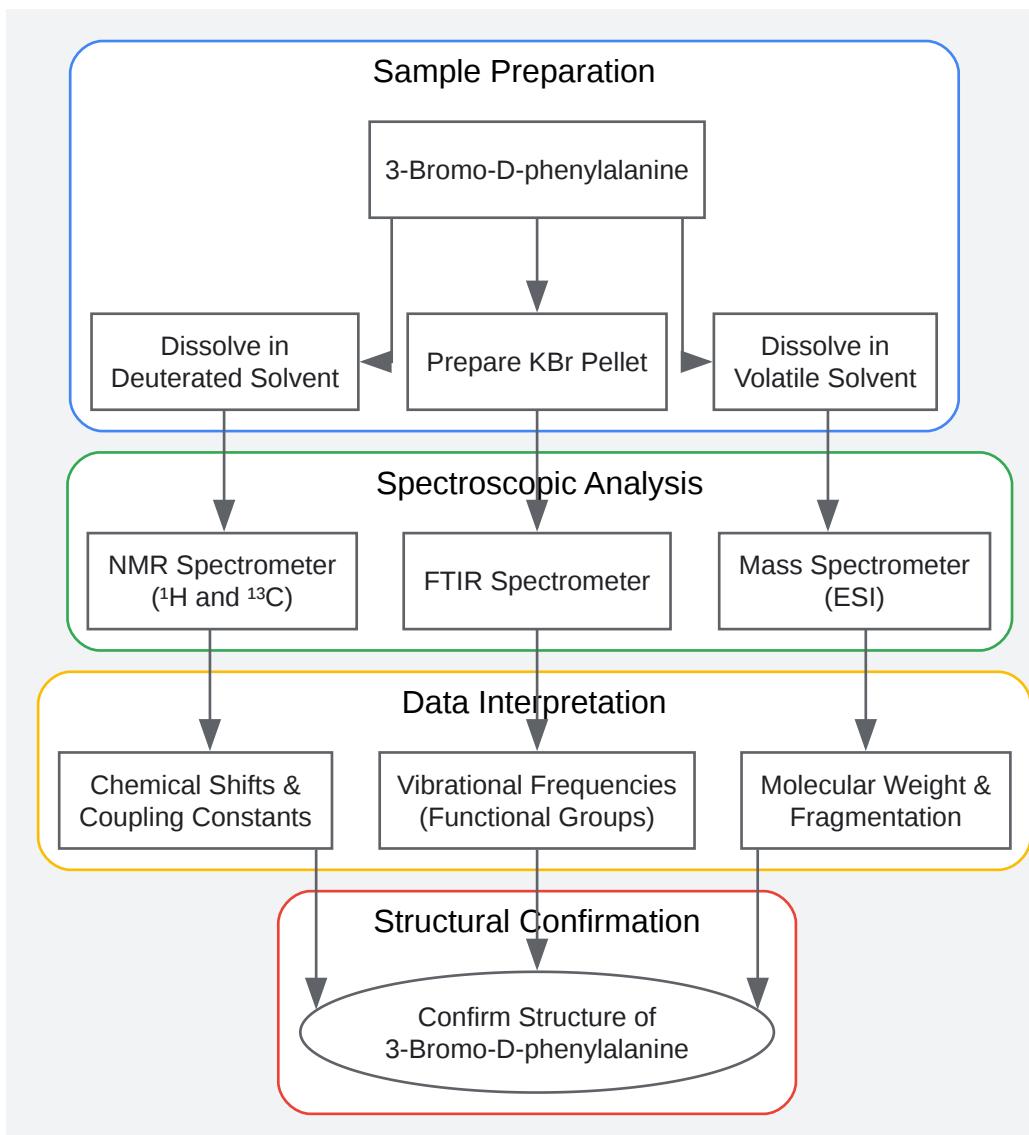
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Dissolve a small amount of **3-Bromo-D-phenylalanine** in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Analyze the spectrum for the characteristic 1:1 isotopic pattern of bromine for the molecular ion and any bromine-containing fragments.

Visualizations



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Caption: Workflow for Spectroscopic Analysis of **3-Bromo-D-phenylalanine**.

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References

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